Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- is a highly fluorinated hydrocarbon. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated hydrocarbons. Fluorinated hydrocarbons are known for their stability, resistance to degradation, and unique interactions with other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated hydrocarbons like Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- typically involves multiple steps of fluorination. One common method is the direct fluorination of hydrocarbons using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
In an industrial setting, the production of such compounds often involves the use of specialized reactors that can safely handle the exothermic nature of fluorination reactions. The process may also involve the use of catalysts to control the reaction rate and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Fluorinated hydrocarbons can undergo oxidation reactions, although the presence of fluorine atoms generally makes them more resistant to oxidation compared to non-fluorinated hydrocarbons.
Reduction: Reduction reactions are less common for highly fluorinated compounds due to the strong carbon-fluorine bonds.
Substitution: These compounds can participate in substitution reactions, where fluorine atoms may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or ozone can be used, although the reaction conditions need to be carefully controlled.
Reducing Agents: Lithium aluminum hydride or other strong reducing agents may be used, but the reactions are typically less favorable.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for use in medical imaging and diagnostics, particularly in fluorine-19 magnetic resonance imaging (MRI).
Industry: Utilized in the development of high-performance lubricants and coatings due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism by which Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- exerts its effects is largely related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to chemical reactions. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s interactions with biological molecules and other substances are influenced by its hydrophobic nature and low surface energy.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctane: Another highly fluorinated hydrocarbon with similar stability and resistance to degradation.
Perfluorodecalin: Known for its use in oxygen transport and medical applications.
Perfluorooctyl bromide: Used in medical imaging and as a contrast agent.
Uniqueness
Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- is unique due to its specific chain length and the distribution of fluorine atoms. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
1980039-11-9 |
---|---|
Molecular Formula |
C19H18F22 |
Molecular Weight |
664.3 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluorononadecane |
InChI |
InChI=1S/C19H18F22/c20-10(21,12(24,25)14(28,29)16(32,33)18(36,37)38)8-6-4-2-1-3-5-7-9-11(22,23)13(26,27)15(30,31)17(34,35)19(39,40)41/h1-9H2 |
InChI Key |
SPVNKWBIUJKFEP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.